(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid, also known as 2-(7-hydroxy-2-oxochromen-8-yl)acetic acid, is a chemical compound with the molecular formula and a molecular weight of 220.18 g/mol. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a benzopyran structure, which contributes to its unique properties and potential uses in various scientific fields.
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid can be sourced from natural products or synthesized in the laboratory. It is classified under the following categories:
The synthesis of (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid typically involves the reaction of 7-hydroxycoumarin with chloroacetic acid. This reaction is usually facilitated by a base such as sodium hydroxide and conducted in a solvent like ethanol under reflux conditions.
The molecular structure of (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid features a coumarin backbone with an acetic acid moiety. The hydroxyl group at position seven contributes to its reactivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 2-(7-hydroxy-2-oxochromen-8-yl)acetic acid |
InChI | InChI=1S/C11H8O5/c12... |
Canonical SMILES | C1=CC(=C(C2=C1C=CC(=O)O2)CC(=O)O)O |
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid can undergo various chemical reactions:
The products formed depend on the specific reagents and conditions used, such as:
The mechanism of action for (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid involves its interaction with various biological targets:
These interactions suggest potential therapeutic applications in managing oxidative damage and inflammatory diseases.
The compound exhibits characteristics typical of coumarins, including:
Key chemical properties include:
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid has several scientific applications:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8